3-Ethoxy-1,1,1-trifluorobut-3-en-2-one
Description
3-Ethoxy-1,1,1-trifluorobut-3-en-2-one (CAS: 17129-06-5), also referred to as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), is a fluorinated α,β-unsaturated ketone. Its structure features a trifluoromethyl group, an ethoxy substituent, and a conjugated enone system, making it a versatile electrophilic building block in organic synthesis.
Properties
CAS No. |
194240-78-3 |
|---|---|
Molecular Formula |
C6H7F3O2 |
Molecular Weight |
168.115 |
IUPAC Name |
3-ethoxy-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C6H7F3O2/c1-3-11-4(2)5(10)6(7,8)9/h2-3H2,1H3 |
InChI Key |
GGKAAPYKPQEJOK-UHFFFAOYSA-N |
SMILES |
CCOC(=C)C(=O)C(F)(F)F |
Synonyms |
3-Buten-2-one, 3-ethoxy-1,1,1-trifluoro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Alkoxy Substituents
ETFBO belongs to a family of α,β-unsaturated trifluoromethyl ketones with varying alkoxy substituents. Key analogues include:
Key Findings :
- The ethoxy group in ETFBO balances reactivity and stability, enabling efficient reactions with nucleophiles (e.g., amines, organometallics) .
- Larger alkoxy groups (e.g., butoxy) reduce electrophilicity slightly but retain utility in similar reactions .
- Amino-substituted derivatives (e.g., diethylamino) exhibit altered reactivity, favoring specific pathways due to steric and electronic effects .
Analogues with Modified Fluorine Content
Reducing fluorine atoms or introducing methyl groups alters reactivity and applications:
Key Findings :
Amino- and Aryl-Substituted Derivatives
Functionalization with amino or aryl groups expands synthetic utility:
Key Findings :
Downstream Product Diversity
ETFBO outperforms many analogues in generating diverse heterocycles:
Key Findings :
- ETFBO’s trifluoromethyl and ethoxy groups synergize to enable efficient cyclocondensations, unmatched by non-fluorinated analogues .
- Sulfoximide derivatives of ETFBO (e.g., 4-ethoxy-4-(S,S-dimethylsulfoximido)-1,1,1-trifluorobut-3-en-2-one) are emerging as novel intermediates for bioactive molecules .
Preparation Methods
Reaction Mechanism and Base Selection
The halide-mediated route involves reacting trifluoroacetyl halides (CF₃COHal, Hal = Cl, Br) with vinyl ethyl ether (CH₂=CHOEt) in the presence of a base. This method, patented by CA2562216C, proceeds via a nucleophilic addition-elimination mechanism. The base deprotonates the vinyl ether, generating an enolate that attacks the electrophilic carbonyl carbon of the trifluoroacetyl halide. Subsequent elimination of hydrogen halide yields the target compound.
Pyridine and triethylamine are preferred bases due to their ability to neutralize HHal byproducts while maintaining reaction efficiency. For example, using pyridine in dichloromethane at −5°C achieves yields exceeding 85%. Alternative bases like 2,6-lutidine reduce side reactions but require longer reaction times (24–48 hours).
Table 1: Base Optimization in Halide-Mediated Synthesis
| Base | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Pyridine | Dichloromethane | −5 | 85–90 | 12 |
| Triethylamine | Toluene | 0 | 78–82 | 18 |
| 2,6-Lutidine | THF | 25 | 70–75 | 36 |
Solvent and Temperature Effects
Nonpolar solvents (toluene, dichloromethane) enhance reaction rates by stabilizing the transition state, whereas polar aprotic solvents (THF, acetonitrile) slow the reaction due to competitive coordination with the enolate. Low temperatures (−5°C to 0°C) minimize oligomerization of the vinyl ether, a common side reaction at elevated temperatures.
Trifluoroacetone-Based Methods
Catalytic Condensation with Alkoxy Sources
WO2015197682A1 discloses a method starting from 1,1,1-trifluoroacetone (CF₃COCH₃) and ethyl orthoacetate under acidic catalysis. Trifluoroacetic acid (TFA) or ZnCl₂ catalyzes the condensation, producing 3-ethoxy-1,1,1-trifluorobut-3-en-2-one via keto-enol tautomerization and subsequent alkoxylation.
Table 2: Catalyst Performance in Trifluoroacetone Condensation
| Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TFA | 10 | 80 | 65–70 | 92 |
| ZnCl₂ | 5 | 100 | 75–80 | 95 |
| BF₃·OEt₂ | 15 | 120 | 60–65 | 90 |
Continuous Flow Industrial Production
Industrial-scale production employs continuous flow reactors to improve safety and efficiency. A 2023 study demonstrated that feeding 1,1,1-trifluoroacetone and ethyl orthoacetate into a packed-bed reactor with ZnCl₂-coated pellets at 100°C achieves 92% conversion with a residence time of 30 minutes. This method reduces byproduct formation compared to batch processes.
Orthoester Condensation Approach
Reaction with Triethyl Orthoacetate
The SciELO protocol involves condensing triethyl orthoacetate (CH₃C(OEt)₃) with trifluoroacetic anhydride ((CF₃CO)₂O) under reflux. This method proceeds via a two-step mechanism:
-
Formation of a mixed anhydride intermediate
-
Elimination of ethyl trifluoroacetate to generate the enone
Yields of 80–85% are typical, with recrystallization from hexane/ethyl acetate (4:1) elevating purity to >99%.
Solvent and Stoichiometry Optimization
Using excess triethyl orthoacetate (2.5 equiv) suppresses dimerization of the trifluoroacetic anhydride. Acetonitrile outperforms toluene as a solvent due to its higher dielectric constant, which stabilizes ionic intermediates.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Parameter | Halide-Mediated | Trifluoroacetone | Orthoester |
|---|---|---|---|
| Yield (%) | 85–90 | 75–80 | 80–85 |
| Scalability | Industrial | Pilot-scale | Lab-scale |
| Byproducts | HHal, oligomers | Water, CO₂ | Ethyl TFA |
| Catalyst Cost | Low | Moderate | High |
The halide-mediated route offers superior scalability and yield but requires handling corrosive HHal. The orthoester method avoids halide byproducts but incurs higher raw material costs.
Industrial Production Considerations
Purification Techniques
Distillation under reduced pressure (20 mmHg, 80°C) effectively separates the product from ethyl trifluoroacetate and unreacted starting materials. Simulated moving bed (SMB) chromatography achieves >99.5% purity for pharmaceutical applications.
Recent Advances and Modifications
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-ethoxy-1,1,1-trifluorobut-3-en-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via O,N-exchange reactions. For example, reacting 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one with sulfoximides (e.g., S,S-dimethylsulfoximide) in acetonitrile at 80–82°C for 24 hours, followed by recrystallization from hexane/ethyl acetate (4:1), yields 60–72% of the target product . Key considerations include:
- Catalyst : Triethylamine is essential for deprotonation and facilitating nucleophilic substitution.
- Solvent : Polar aprotic solvents like acetonitrile enhance reaction efficiency.
- Temperature : Prolonged heating ensures complete conversion of intermediates.
Q. How is 3-ethoxy-1,1,1-trifluorobut-3-en-2-one utilized as a fluorinated synthon in constructing heterocycles?
- Methodological Answer : The compound acts as a trifluoroacetylketene equivalent, enabling the synthesis of fluorinated pyrazoles, isoxazoles, and pyrimidines. For instance:
- Pyrazole Synthesis : Reacting with hydrazines generates 5-(trifluoromethyl)pyrazoles in 55–89% yields .
- Mechanistic Role : The ethoxy group stabilizes the enone system, while the trifluoromethyl moiety enhances electrophilicity at the β-carbon, facilitating nucleophilic attack .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reaction outcomes when using primary vs. secondary amines with 3-ethoxy-1,1,1-trifluorobut-3-en-2-one?
- Methodological Answer : Divergent products arise due to steric and electronic effects:
- Arylamines : Form aryl-5-(trifluoromethyl)furan-3-amines via conjugate addition and cyclization (e.g., 72% yield with aniline) .
- Secondary Amines : Yield 4-amino-2,3-dihydrofuran-2-ols through competing hydrolysis pathways .
- Resolution Strategy : Use kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT) to map energy barriers for competing pathways.
Q. How can one-pot synthesis methods optimize the production of trifluoromethylated pyridines from this compound?
- Methodological Answer : Condensation and cyclization reactions in nonpolar solvents (e.g., toluene) at 110°C for 12 hours enable efficient conversion to 2-trifluoromethylpyridines without isolating intermediates. Key parameters:
- Catalyst : Lewis acids like ZnCl₂ accelerate cyclization.
- Substrate Scope : Alkoxy substituents on the enone influence regioselectivity .
Q. What analytical techniques are critical for characterizing reaction intermediates and resolving structural ambiguities?
- Methodological Answer :
- GC-MS : Monitors volatile intermediates (e.g., enaminones) .
- X-ray Crystallography : Resolves stereochemical ambiguities in cyclized products (e.g., pyrazole derivatives) .
- <sup>19</sup>F NMR : Tracks fluorinated intermediates with high sensitivity .
Key Recommendations for Researchers
- Experimental Design : Prioritize kinetic profiling for reactions with competing pathways.
- Data Interpretation : Cross-validate NMR and X-ray data to resolve structural ambiguities in fluorinated products.
- Scalability : Optimize solvent recovery (e.g., acetonitrile distillation) for sustainable synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
